An In-depth Technical Guide to 1H-Benzo[d]imidazole-6-carboxamide: Chemical Properties and Biological Potential
An In-depth Technical Guide to 1H-Benzo[d]imidazole-6-carboxamide: Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1H-Benzo[d]imidazole-6-carboxamide. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide leverages computed data and information on structurally related benzimidazole carboxamides to offer insights into its characteristics and potential biological activities.
Core Chemical Properties
1H-Benzo[d]imidazole-6-carboxamide is a heterocyclic organic compound featuring a fused benzene and imidazole ring system, with a carboxamide group attached to the benzene ring. Its structural formula is C₈H₇N₃O.[1]
Table 1: Computed Physicochemical Properties of 1H-Benzo[d]imidazole-6-carboxamide
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| IUPAC Name | 1H-benzimidazole-6-carboxamide | PubChem[1] |
| CAS Number | 116568-17-3 | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 161.058912 g/mol | PubChem[1] |
| Topological Polar Surface Area | 71.8 Ų | PubChem[1] |
Note: The data presented in this table is computationally derived and may differ from experimental values.
Synthesis and Experimental Protocols
Proposed Synthesis of 1H-Benzo[d]imidazole-6-carboxamide
A potential synthetic pathway involves the reaction of 3,4-diaminobenzamide with formic acid. This reaction typically proceeds via a cyclocondensation mechanism.
General Experimental Protocol (Hypothetical):
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Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzamide and an excess of formic acid. Polyphosphoric acid (PPA) can be used as a condensing agent and solvent.
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Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid and precipitate the product.
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Purification: The crude product can be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization: The purified product should be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectral Properties (Predicted)
While experimental spectra for 1H-Benzo[d]imidazole-6-carboxamide are not available, the expected spectral features can be inferred from data on similar benzimidazole derivatives.
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzimidazole ring system, signals for the -NH of the imidazole and the -NH₂ of the carboxamide. The chemical shifts of the aromatic protons would be influenced by the positions of the substituents. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core and the carbonyl carbon of the carboxamide group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (imidazole and amide), C=O stretching (amide), and C=N and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ). |
Potential Biological Activity and Signaling Pathways
Benzimidazole carboxamides are a well-established class of compounds with a broad range of biological activities, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival. Based on the activities of structurally similar compounds, 1H-Benzo[d]imidazole-6-carboxamide could potentially target one or more of the following pathways.
PARP Inhibition and DNA Repair
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Several benzimidazole carboxamide derivatives have been identified as potent PARP-1 inhibitors.[3][4][5][6][7][8] PARP-1 plays a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.
Fatty Acid Synthase (FASN) Inhibition
Fatty acid synthase (FASN) is the key enzyme in the de novo synthesis of fatty acids. Many cancer cells overexpress FASN to meet the high demand for lipids required for membrane synthesis and signaling. Inhibition of FASN in cancer cells can lead to an accumulation of the substrate malonyl-CoA and a depletion of the end-product palmitate, ultimately inducing apoptosis.[9][10] Benzimidazole derivatives have been investigated as FASN inhibitors.[4][11]
Transglutaminase 2 (TG2) Inhibition
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in various cellular processes, including cell adhesion, migration, and apoptosis. In some cancers, such as renal cell carcinoma, TG2 can contribute to tumor progression by inactivating the tumor suppressor protein p53.[12] Inhibition of TG2 can restore p53 function, leading to cell cycle arrest and apoptosis. Certain benzimidazole derivatives have been explored as TG2 inhibitors.[13]
Conclusion
1H-Benzo[d]imidazole-6-carboxamide is a molecule of significant interest within the broader class of benzimidazole derivatives, which have demonstrated considerable therapeutic potential. While specific experimental data for this compound remains elusive in the current literature, computational data provides a solid foundation for its basic chemical properties. The true value of this compound, however, likely lies in its potential biological activity. Based on extensive research into structurally similar benzimidazole carboxamides, it is plausible that 1H-Benzo[d]imidazole-6-carboxamide may act as an inhibitor of key enzymes such as PARP, FASN, or TG2, making it a candidate for further investigation in the context of cancer therapy. Future research should focus on the synthesis and experimental validation of its physicochemical properties and a thorough investigation into its biological targets and mechanism of action to fully elucidate its therapeutic potential.
References
- 1. 1H-Benzo[d]imidazole-6-carboxamide | C8H7N3O | CID 15421642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Benzimidazole-6-Carboxamide, 4-Hydroxy-N,N,2-Trimethyl-1-[(4-Methylphenyl)Sulfonyl] - Properties, Uses, Safety, Supplier in China | High Purity Chemical Expert [chemheterocycles.com]
- 6. Page loading... [guidechem.com]
- 7. GSRS [precision.fda.gov]
- 8. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholar.stjohns.edu [scholar.stjohns.edu]
- 13. pubs.acs.org [pubs.acs.org]
